N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties . The presence of the 1,3,4-thiadiazole moiety in the structure contributes to its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The intermediate product is then converted into sulfonyl chloride, which undergoes nucleophilic attack by piperidine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s 1,3,4-thiadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-heptylbenzamide: Similar structure but with a heptyl group instead of a piperidine sulfonyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of the 1,3,4-thiadiazole moiety with a piperidine sulfonyl group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19ClN4O3S2 |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H19ClN4O3S2/c21-17-7-3-2-6-16(17)19-23-24-20(29-19)22-18(26)14-8-10-15(11-9-14)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2,(H,22,24,26) |
InChI Key |
BLMSWRMLKCDYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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